molecular formula C10H21N3O B13250752 (2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B13250752
M. Wt: 199.29 g/mol
InChI Key: ZQGMBDFNUBPXHP-SECBINFHSA-N
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Description

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide typically involves the reaction of (2R)-2-amino-propanamide with 2-(piperidin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

Uniqueness

(2R)-2-Amino-N-[2-(piperidin-1-yl)ethyl]propanamide is unique due to its specific structure and the presence of both an amino group and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

(2R)-2-amino-N-(2-piperidin-1-ylethyl)propanamide

InChI

InChI=1S/C10H21N3O/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13/h9H,2-8,11H2,1H3,(H,12,14)/t9-/m1/s1

InChI Key

ZQGMBDFNUBPXHP-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)NCCN1CCCCC1)N

Canonical SMILES

CC(C(=O)NCCN1CCCCC1)N

Origin of Product

United States

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